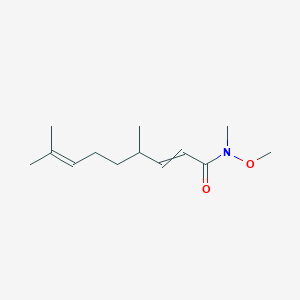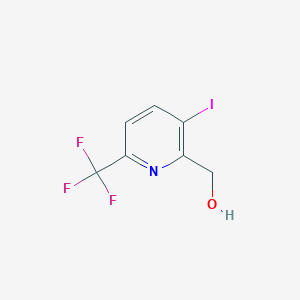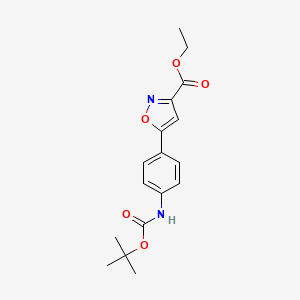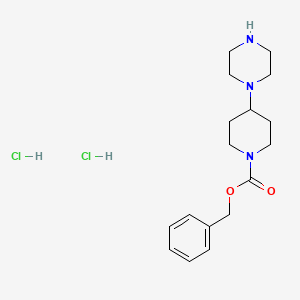
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide
Descripción general
Descripción
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide (MNTD) is a novel synthetic chemical compound that has recently been studied for its potential applications in the scientific research field. MNTD is a member of the family of molecules known as linear polyenes, which are characterized by the presence of multiple double bonds in a linear chain. The compound has a molecular weight of 248.39 g/mol and a molecular formula of C11H18NO2. It is a colorless solid with a melting point of 67-68°C and a boiling point of 187-188°C.
Mecanismo De Acción
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been shown to inhibit the activity of several enzymes, including COX-2 and 5-LOX. COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that are involved in inflammation. 5-LOX is an enzyme involved in the production of leukotrienes, which are molecules that are involved in the inflammatory response. N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been found to inhibit the activity of these enzymes by binding to their active sites and preventing them from catalyzing the production of their respective molecules.
Biochemical and Physiological Effects
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been studied for its potential to inhibit the activity of several enzymes involved in inflammation. In animal models, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been found to reduce inflammation in a dose-dependent manner. Additionally, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been shown to inhibit the growth of certain types of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 67-68°C and a boiling point of 187-188°C, which makes it ideal for use in a variety of laboratory experiments. Additionally, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide is a relatively non-toxic compound and can be synthesized in a relatively straightforward manner. However, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide is not a very potent inhibitor of COX-2 and 5-LOX, and it has not been studied extensively in vivo, which limits its potential applications in the laboratory.
Direcciones Futuras
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has the potential to be further studied for its potential applications in the scientific research field. Further studies could be conducted to investigate the compound’s ability to inhibit the growth of other types of cancer cells. Additionally, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide could be studied for its potential to inhibit other enzymes involved in inflammation or other biological processes. Finally, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide could be further studied for its potential to be used as a drug for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has also been investigated for its potential as an anti-inflammatory agent. Additionally, the compound has been studied for its ability to inhibit the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
N-methoxy-N,4,8-trimethylnona-2,7-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11(2)7-6-8-12(3)9-10-13(15)14(4)16-5/h7,9-10,12H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIWFAPLPTUGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C=CC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)


![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)


![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)




